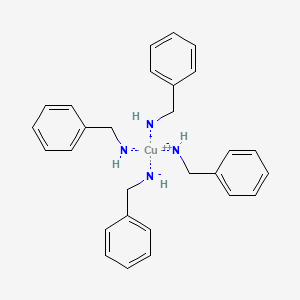
Copper(2+) tetrakis(benzenemethanamine)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(2+) tetrakis(benzenemethanamine)- is a coordination complex with the molecular formula C28H32CuN4+2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+) tetrakis(benzenemethanamine)- typically involves the reaction of copper(II) salts with benzenemethanamine ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Copper(2+) tetrakis(benzenemethanamine)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states using suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where the benzenemethanamine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes .
Scientific Research Applications
Copper(2+) tetrakis(benzenemethanamine)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential role in biological systems, including enzyme mimetics and metal ion transport.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Copper(2+) tetrakis(benzenemethanamine)- involves its interaction with molecular targets through coordination bonds. The copper ion in the complex can participate in redox reactions, influencing various biochemical pathways. The benzenemethanamine ligands can also interact with biological molecules, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Copper(II) tetrakis(pentafluorophenyl)porphyrin: Known for its high activity in electrochemical CO2 reduction.
Copper(II) phthalocyanine: Used in various catalytic and material applications.
Uniqueness
Copper(2+) tetrakis(benzenemethanamine)- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C28H32CuN4-2 |
|---|---|
Molecular Weight |
488.1 g/mol |
IUPAC Name |
copper;benzylazanide |
InChI |
InChI=1S/4C7H8N.Cu/c4*8-6-7-4-2-1-3-5-7;/h4*1-5,8H,6H2;/q4*-1;+2 |
InChI Key |
QBGBPODNTBJLRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[NH-].C1=CC=C(C=C1)C[NH-].C1=CC=C(C=C1)C[NH-].C1=CC=C(C=C1)C[NH-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















